molecular formula C11H11N3O B4861031 1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B4861031
M. Wt: 201.22 g/mol
InChI Key: DGXZRCQECMRSGL-UHFFFAOYSA-N
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Description

1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazoquinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinones, while substitution reactions can introduce various functional groups onto the imidazoquinazoline scaffold.

Scientific Research Applications

1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound’s derivatives are used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one can be compared with other similar compounds, such as:

    2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one: Lacks the methyl group at the 1-position, which may affect its biological activity and chemical reactivity.

    1-methyl-2,3-dihydroimidazo[2,1-b]thiazolin-5(1H)-one:

    1-methyl-2,3-dihydroimidazo[2,1-b]pyrimidin-5(1H)-one: Features a pyrimidine ring instead of a quinazoline ring, which can influence its interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-13-6-7-14-10(15)8-4-2-3-5-9(8)12-11(13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXZRCQECMRSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C1=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Reactant of Route 5
1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Reactant of Route 6
1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

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